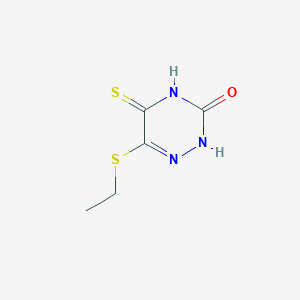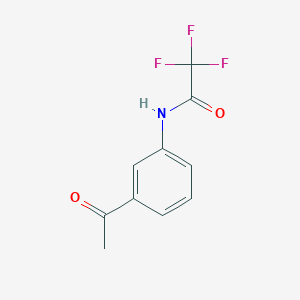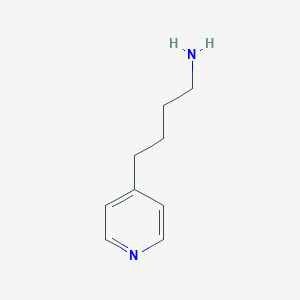
4-(Pyridin-4-yl)butan-1-amine
Descripción general
Descripción
4-(Pyridin-4-yl)butan-1-amine is an organic compound with the molecular formula C9H14N2 It consists of a pyridine ring attached to a butylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Pyridin-4-yl)butan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-bromopyridine with butylamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another method involves the reduction of 4-(pyridin-4-yl)butanenitrile using a reducing agent such as lithium aluminum hydride. This reaction is usually performed in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation of 4-(pyridin-4-yl)butanenitrile using palladium on carbon as a catalyst is one such method. This process allows for the selective reduction of the nitrile group to the corresponding amine.
Análisis De Reacciones Químicas
Types of Reactions
4-(Pyridin-4-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyridine ring can be achieved using hydrogenation catalysts like palladium on carbon under hydrogen gas.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, forming derivatives such as amides or ureas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Acyl chlorides, isocyanates.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Amides, ureas, and other substituted derivatives.
Aplicaciones Científicas De Investigación
4-(Pyridin-4-yl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 4-(Pyridin-4-yl)butan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could act as an inhibitor or activator of specific enzymes involved in metabolic pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyridin-3-yl)butan-1-amine: Similar structure but with the pyridine ring attached at the 3-position.
4-(Pyridin-2-yl)butan-1-amine: Pyridine ring attached at the 2-position.
4-(Pyridin-4-yl)butanenitrile: Contains a nitrile group instead of an amine.
Uniqueness
4-(Pyridin-4-yl)butan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The position of the pyridine ring and the presence of the butylamine chain provide distinct chemical and physical properties that can be exploited in various applications.
Propiedades
IUPAC Name |
4-pyridin-4-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-6-2-1-3-9-4-7-11-8-5-9/h4-5,7-8H,1-3,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWNXDUZHXYGLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543799 | |
| Record name | 4-(Pyridin-4-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62174-83-8 | |
| Record name | 4-(Pyridin-4-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

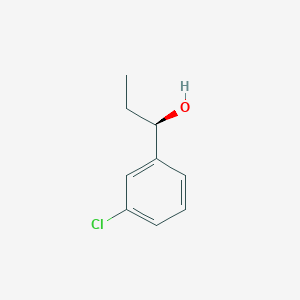
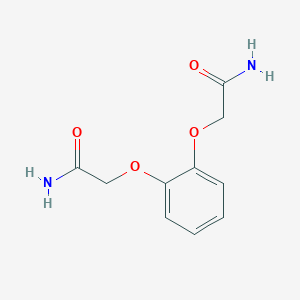
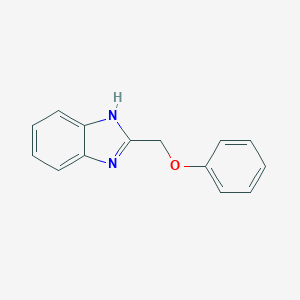
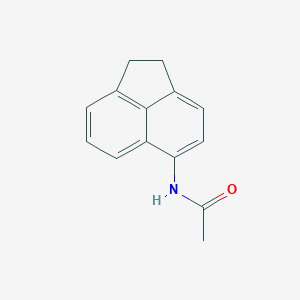
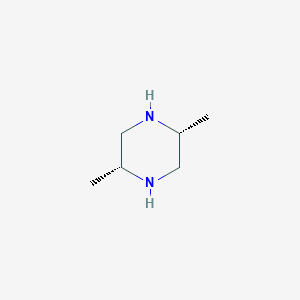
![4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B181904.png)
![[1,2,4]Triazolo[4,3-a]quinoline-1-thiol](/img/structure/B181905.png)

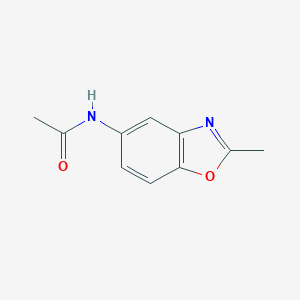
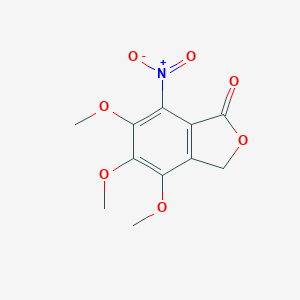
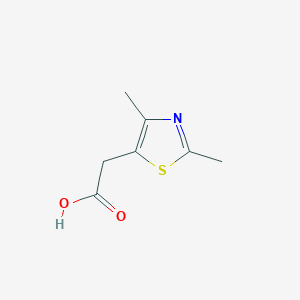
![6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B181919.png)
